Product packaging for Saxagliptin metabolite M13(Cat. No.:CAS No. 1429782-93-3)

Saxagliptin metabolite M13

Cat. No.: B1144701
CAS No.: 1429782-93-3
M. Wt: 331.41
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Description

Overview of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors and Metabolic Pathways

DPP-4 inhibitors, also known as gliptins, represent a class of oral antihyperglycemic agents that have become a cornerstone in the treatment of type 2 diabetes. touchendocrinology.com DPP-4 is a ubiquitous enzyme that rapidly inactivates incretin (B1656795) hormones, which are crucial for regulating glucose homeostasis. oup.comfrontiersin.org By inhibiting DPP-4, these drugs prolong the activity of incretins, leading to beneficial effects on glucose metabolism. nih.gov

Rationale for Comprehensive Investigation of Minor Metabolites in Drug Biotransformation

The comprehensive investigation of all drug metabolites, including those present in minor concentrations, is a fundamental aspect of drug development and regulatory assessment. While major metabolites often receive the most attention due to their potential to contribute to the drug's efficacy or toxicity, minor metabolites can also hold significant clinical relevance. basicmedicalkey.comtaylorandfrancis.com

There are several key reasons for the thorough investigation of minor metabolites:

Understanding Complete Drug Disposition: A complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME) profile can only be achieved by identifying and quantifying all metabolic products. nih.gov This information is crucial for predicting the drug's behavior in different patient populations and for understanding potential accumulation or clearance issues.

Identifying Potential for Drug-Drug Interactions: Minor metabolic pathways can become significant when major pathways are inhibited by co-administered drugs. basicmedicalkey.com Understanding these alternative routes of metabolism is essential for predicting and managing drug-drug interactions.

Assessing Potential for Toxicity: Even at low concentrations, some metabolites can be chemically reactive and lead to toxicity. chuv.ch Therefore, identifying the structure of all metabolites is crucial for assessing their potential to form reactive intermediates and cause adverse effects.

Informing Clinical Pharmacology Studies: Knowledge of all metabolites helps in designing more informative clinical pharmacology studies, including those in special populations such as individuals with renal or hepatic impairment. nih.gov

In the case of saxagliptin (B632), while 5-hydroxy saxagliptin is the most abundant and active metabolite, other minor metabolites are also formed. nih.gov One such metabolite is M13. Research has shown that small amounts of saxagliptin and its major metabolite can undergo intramolecular cyclization to form compounds with a keto-iminopiperazine ring structure, with M13 being one of these products. researchgate.net Although formed in small amounts, the characterization of such minor metabolites is important for a complete understanding of saxagliptin's metabolic fate. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₈H₂₅N₃O₃ B1144701 Saxagliptin metabolite M13 CAS No. 1429782-93-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4S,6R,9S)-7-amino-9-(3,5-dihydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c19-14-12-2-10-1-11(10)21(12)15(22)13(20-14)16-3-9-4-17(23,6-16)8-18(24,5-9)7-16/h9-13,23-24H,1-8H2,(H2,19,20)/t9?,10-,11-,12+,13+,16?,17?,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVVVHQBNWXMNQ-FHKDIRIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1N3C(C2)C(=NC(C3=O)C45CC6CC(C4)(CC(C6)(C5)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1N3[C@H](C2)C(=N[C@H](C3=O)C45CC6CC(C4)(CC(C6)(C5)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429782-93-3
Record name (1aS,4S,6aR,7aS)-6-Amino-4-(3,5-dihydroxytricyclo(3.3.1.13,7)dec-1-yl)-1,1a,4,6a,7,7a-hexahydro-3H-cyclopropa(4,5)pyrrolo(1,2-a)pyrazin-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429782933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1AS,4S,6AR,7AS)-6-AMINO-4-(3,5-DIHYDROXYTRICYCLO(3.3.1.13,7)DEC-1-YL)-1,1A,4,6A,7,7A-HEXAHYDRO-3H-CYCLOPROPA(4,5)PYRROLO(1,2-A)PYRAZIN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJS56A8GYF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Identification and Structural Characterization of Saxagliptin Metabolite M13

Structural Derivations and Modifications from Parent Saxagliptin (B632)

The formation of metabolite M13 from the parent compound, Saxagliptin, is not a direct conversion but a multi-step metabolic process. The primary metabolic pathway for Saxagliptin involves oxidation by cytochrome P450 3A4/5 (CYP3A4/5) enzymes. nih.goveuropa.eu This initial step leads to the formation of its major active metabolite, 5-hydroxy saxagliptin, also known as M2. vulcanchem.comdrugbank.comnih.gov

Metabolite M13 is subsequently formed from M2 through an intramolecular cyclization reaction. researchgate.net This cyclization results in a significant alteration of the chemical structure, leading to the formation of a distinct keto-iminopiperazine ring system. researchgate.net Therefore, M13 is a derivative of the hydroxylated primary metabolite of Saxagliptin.

Characterization as a Hydroxylated Derivative

Saxagliptin metabolite M13 is characterized as a hydroxylated derivative due to the presence of hydroxyl groups on the adamantyl moiety of its structure. The full chemical name of M13 is (1aS,4S,6aR,7aS)-6-Amino-4-(3,5-dihydroxytricyclo[3.3.1.13,7]dec-1-yl)-1,1a,4,6a,7,7a-hexahydro-3H-cyclopropa nih.goveuropa.eupyrrolo[1,2-a]pyrazin-3-one. ontosight.ai The "dihydroxy" prefix in the chemical name explicitly indicates the presence of two hydroxyl (-OH) groups.

This dihydroxylated nature stems from the initial metabolic hydroxylation of Saxagliptin to form 5-hydroxy saxagliptin (M2), which then serves as the precursor to M13. vulcanchem.comresearchgate.net While M13 is a cyclized product, it retains the hydroxyl group introduced in the first metabolic step and contains an additional hydroxyl group on the adamantane (B196018) ring.

Classification within Cyclopropapyrrolopyrazine Chemical Scaffolds

The chemical structure of this compound places it within the cyclopropapyrrolopyrazine class of compounds. ontosight.ai This classification is evident from its systematic chemical name, which includes "cyclopropa nih.goveuropa.eupyrrolo[1,2-a]pyrazin-3-one" as the core structural framework. This complex heterocyclic system is a result of the intramolecular cyclization that M2 undergoes to form M13. researchgate.net The cyclopropapyrrolopyrazine scaffold is a defining feature of this particular metabolite.

Metabolic Formation Pathways and Enzymatic Biotransformation of Saxagliptin Metabolite M13

Precursor Compounds in M13 Generation

The formation of M13 is not a primary metabolic step but rather a consequence of the chemical properties of its precursors.

M13 can be formed through the intramolecular cyclization of saxagliptin (B632). researchgate.net This process involves the formation of a keto-iminopiperazine ring structure, resulting in a compound that is an isomer of saxagliptin. researchgate.net This cyclization is considered a degradation pathway and is known to be favored under aqueous and alkaline conditions. researchgate.net However, this direct conversion from saxagliptin is a minor pathway. researchgate.net

The primary metabolic pathway for saxagliptin is hydroxylation to form 5-hydroxy saxagliptin (M2), a pharmacologically active metabolite. drugbank.comnih.govwjgnet.com M13 is also formed from the intramolecular cyclization of M2. researchgate.net Similar to the cyclization of saxagliptin, this reaction forms a keto-iminopiperazine ring structure and is considered a minor metabolic route. researchgate.net

Enzymatic Systems Implicated in M13 Production

While the formation of M13 itself is a non-enzymatic cyclization, its generation is dependent on the enzymatic production of its precursors, saxagliptin and particularly M2.

The metabolism of saxagliptin to its major active metabolite, M2, is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5. drugbank.comnih.govwjgnet.com Since M2 is a direct precursor to M13, the activity of these CYP enzymes is indirectly linked to the formation of M13. researchgate.net Kinetic studies have shown that CYP3A4 is approximately four times more efficient than CYP3A5 in metabolizing saxagliptin. nih.gov While other minor metabolic pathways for saxagliptin exist, including hydroxylation at different positions and conjugation with glucuronide or sulfate, the formation of M2 via CYP3A4/5 is the principal step leading to the potential for M13 generation. nih.gov

In vitro studies using human liver microsomes (HLMs) have been conducted to quantify the formation of various saxagliptin metabolites. These experiments have demonstrated that the formation of M13 from its precursors, saxagliptin and M2, is very low. researchgate.net In incubations with either saxagliptin or M2, the formation of the corresponding cyclized products (including M13) was less than 1% and was comparable to the levels observed in negative control incubations containing only the compound and buffer, suggesting that this conversion is not significantly enzyme-mediated. researchgate.net

PrecursorIncubation SystemM13 FormationNotes
SaxagliptinHuman Liver Microsomes<1%Similar to negative controls (compound and buffer only). researchgate.net
5-Hydroxy Saxagliptin (M2)Human Liver Microsomes<1%Similar to negative controls (compound and buffer only). researchgate.net
CompoundPercentage of Recovered Radioactivity in Urine and Feces
Saxagliptin24.0% nih.gov
5-Hydroxy Saxagliptin (M2)44.1% nih.gov
Cyclized Amidine Products (including M13)~2-3% each researchgate.net

Pharmacological and Mechanistic Relevance of Saxagliptin Metabolite M13 in Research

Potential Role as a Dipeptidyl Peptidase-4 Inhibitor Metabolite

Saxagliptin (B632) and its primary active metabolite, 5-hydroxy saxagliptin (also known as M2), are potent inhibitors of the DPP-4 enzyme. nih.govnih.gov This inhibition increases the levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to enhanced glucose-dependent insulin (B600854) secretion and reduced glucagon (B607659) secretion. drugbank.comrcsb.org

Research has identified M13 as a mono-hydroxy metabolite of saxagliptin. nih.gov While the major active metabolite, 5-hydroxy saxagliptin, demonstrates approximately half the potency of the parent drug, the specific DPP-4 inhibitory activity of M13 has not been extensively detailed in publicly available research. drugbank.comnih.gov In vitro studies have shown that the formation of M13 from saxagliptin or its major metabolite in human liver microsomes is low, suggesting it is a minor metabolic product. researchgate.net

Contribution to Overall Pharmacodynamic Profiles (Preclinical Perspectives)

The pharmacodynamic profile of saxagliptin is characterized by sustained inhibition of plasma DPP-4 activity, which supports once-daily dosing. astrazeneca.canih.gov Preclinical studies in various animal models, including rats and monkeys, have been instrumental in understanding the in vivo effects of saxagliptin and its metabolites. tga.gov.au

While the primary focus of preclinical pharmacodynamic studies has been on saxagliptin and its major active metabolite, 5-hydroxy saxagliptin, the contribution of minor metabolites like M13 is generally considered as part of the total drug-related material. nih.govtga.gov.au Studies involving co-administration of saxagliptin with potent inducers of CYP3A4/5 enzymes, such as rifampicin (B610482), have shown alterations in the metabolic profile, leading to increased formation of 5-hydroxy saxagliptin. nih.gov Such studies also provide insights into the formation of other minor metabolites. For instance, under induced conditions, dihydroxy derivatives of saxagliptin have been observed to increase. vulcanchem.com

Mechanistic Insights into Potential Effects on Glucose Metabolism Pathways

The primary mechanism by which saxagliptin and its active metabolites influence glucose metabolism is through the inhibition of DPP-4. rcsb.org This action enhances the incretin (B1656795) pathway, leading to a cascade of events that ultimately lower blood glucose levels. clinsurggroup.us These events include:

Increased glucose-dependent insulin secretion from pancreatic beta cells. drugbank.com

Suppression of glucagon secretion from pancreatic alpha cells. drugbank.com

These effects result in improved glycemic control. nih.gov The potential mechanistic contribution of M13 to these pathways would be dependent on its own DPP-4 inhibitory potency. Given that it is a minor metabolite, its direct impact on the intricate pathways of glucose metabolism is presumed to be limited. researchgate.net The major driver of the observed effects on glucose homeostasis remains saxagliptin and its principal active metabolite, 5-hydroxy saxagliptin. drugbank.comnih.gov

Table of Compound Names

NameSynonym(s)
SaxagliptinOnglyza
Saxagliptin metabolite M13(1aS,4S,6aR,7aS)-6-Amino-4-(3,5-dihydroxytricyclo(3.3.1.13,7)dec-1-yl)-1,1a,4,6a,7,7a-hexahydro-3H-cyclopropa(4,5)pyrrolo(1,2-a)pyrazin-3-one
5-hydroxy saxagliptinBMS-510849, M2
Rifampicin
Glucagon-like peptide-1GLP-1
Glucose-dependent insulinotropic polypeptideGIP

Advanced Analytical Methodologies for Saxagliptin Metabolite M13 Characterization and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the simultaneous determination of saxagliptin (B632) and its metabolites in various biological matrices. scirp.org Its high sensitivity and selectivity allow for the detection and quantification of compounds at very low concentrations, which is essential for pharmacokinetic and metabolic profiling. researchgate.netrsc.org

The development of a robust LC-MS/MS method is a multi-step process focused on optimizing sample extraction, chromatographic separation, and mass spectrometric detection. Several methods have been established for the analysis of saxagliptin and its primary metabolites, which provide a framework for the characterization of minor metabolites like M13. scirp.orgresearchgate.net

Sample preparation frequently involves protein precipitation (PPT) with acetonitrile (B52724) or solid-phase extraction (SPE) to remove interferences from biological matrices like human plasma. researchgate.netrsc.orgnih.gov Chromatographic separation is typically achieved on a reverse-phase C18 column. researchgate.netijper.org The mobile phase composition is carefully selected to achieve optimal separation of the parent drug from its various metabolites, including isomers. nih.gov Gradient elution is often employed to ensure a sufficient resolution within a short run time. rsc.org

For detection, tandem mass spectrometry is operated in the positive ion electrospray ionization (ESI+) mode, utilizing multiple reaction monitoring (MRM) for quantification. rsc.orgijper.org This involves monitoring specific precursor-to-product ion transitions for each analyte. For instance, while saxagliptin's transition is well-established, the identification of metabolites like M13 (a dihydroxy derivative) would involve searching for a mass shift corresponding to the addition of two oxygen atoms (approximately +32 Da) compared to the parent compound. nih.govvulcanchem.com

ParameterMethod 1 DetailsMethod 2 DetailsMethod 3 Details
InstrumentationLC-MS/MSUPLC-MS/MSLC-ESI-MS/MS
ColumnAtlantis® dC18 (50 mm × 2.1 mm, 5 μm) nih.govAgilent Eclipse Plus C18 (150 mm × 4.6 mm, 3.6 μm) rsc.orgHypersil Gold C18 (50mm x 3.0 mm, 5µm) ijper.org
Mobile Phase0.1% acetic acid in 5 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (30:70, v/v) researchgate.net0.01% ammonia (B1221849) solution and acetonitrile (gradient) rsc.org10mM ammonium acetate: Methanol (20:80 v/v) ijper.org
Flow Rate0.85 mL/min researchgate.netNot specified rsc.org0.5 mL/min ijper.org
Ionization ModePositive Ion ESI researchgate.netPolarity Switching (Positive for Saxagliptin) rsc.orgPositive Ion ESI ijper.org
DetectionMultiple Reaction Monitoring (MRM) nih.govMultiple Reaction Monitoring (MRM) rsc.orgMultiple Reaction Monitoring (MRM) ijper.org

LC-MS/MS methods are crucial in both early discovery and later developmental stages of a drug. In vitro studies using human liver microsomes and recombinant cytochrome P450 (CYP) enzymes are fundamental for elucidating metabolic pathways. nih.gov These studies have confirmed that saxagliptin is metabolized primarily by CYP3A4 and to a lesser extent by CYP3A5 to form its major active metabolite, 5-hydroxy saxagliptin. nih.gov The same analytical approaches are used to detect and identify minor metabolites, including various mono-hydroxy (M1, M2) and dihydroxy derivatives (potential M13). nih.govvulcanchem.com

One study evaluated the catalytic activities of 27 CYP3A4 protein variants on saxagliptin metabolism in vitro. nih.gov Using a UPLC-MS/MS method, researchers measured the formation of 5-hydroxy saxagliptin to determine how genetic polymorphisms in the CYP3A4 enzyme could affect the drug's metabolism. nih.gov

In preclinical animal studies, LC-MS/MS is applied to analyze plasma, urine, and bile samples to understand the complete pharmacokinetic profile of a drug and its metabolites. nih.govmdpi.com A study in rats used a UPLC-MS/MS method to build a pharmacokinetic/pharmacodynamic (PK/PD) model for saxagliptin and 5-hydroxy saxagliptin. nih.gov Such studies provide data on absorption, distribution, metabolism, and excretion (ADME), and help to predict human pharmacokinetics. nih.gov The findings from a PK/PD study in T2DM rats are summarized below.

Pharmacokinetic ParameterSaxagliptin (Parent Drug) ValueFinding
Time to Max Concentration (Tmax)0.11 h nih.govRapid absorption after oral administration. nih.gov
Volume of Distribution (V)~20 L/kg nih.govWide distribution in the body. nih.gov
Elimination Half-life (t1/2)6.13 h nih.govIndicates clearance rate from plasma. nih.gov
Max DPP-4 Inhibition71.47% nih.govRepresents the peak pharmacodynamic effect of the parent drug. nih.gov

Utilization as a Reference Standard in Analytical Method Development and Validation

The development and validation of quantitative bioanalytical methods are governed by stringent regulatory guidelines, which mandate the use of well-characterized reference standards for both the parent drug and its significant metabolites. researchgate.netnih.gov A reference standard is a highly purified compound used as a measurement benchmark.

For a metabolite like M13, its purified form would be essential for establishing method accuracy, precision, and linearity. dergipark.org.tr During method validation, a reference standard is used to prepare calibration curves and quality control (QC) samples by spiking the standard into the same biological matrix (e.g., plasma) as the study samples. omicsonline.org The response of the unknown samples is then compared against this calibration curve to determine the exact concentration of the metabolite.

While reference standards for saxagliptin are commercially available for pharmacopeial and laboratory use, obtaining standards for minor metabolites like M13 can be challenging. sigmaaldrich.comlgcstandards.com In practice, this often requires custom chemical synthesis. For the major metabolite, 5-hydroxy saxagliptin, quantitative methods rely on both the metabolite reference standard and a stable isotope-labeled internal standard (e.g., 5-hydroxy saxagliptin-15N-d2) to ensure the highest level of accuracy by correcting for variability during sample preparation and analysis. nih.govresearchgate.net This same principle applies to the rigorous quantification of any metabolite, including M13, in regulated bioanalysis.

Investigation of Drug Drug Interaction Mechanisms Affecting Saxagliptin Metabolite M13 Formation

Impact of Enzyme Inducers on M13 Generation Rates (e.g., Rifampicin-Mediated Effects)

Enzyme inducers, particularly potent inducers of CYP3A4, can significantly accelerate the metabolism of saxagliptin (B632). nih.goveuropa.eu Rifampicin (B610482), an antibiotic, is a classic and potent inducer of CYP3A4 and has been used in clinical studies to investigate the impact of enzyme induction on saxagliptin's pharmacokinetics. nih.govnih.gov

When saxagliptin is co-administered with a potent CYP3A4 inducer like rifampicin, its metabolism is significantly enhanced. drugbank.com This leads to a substantial decrease in the systemic exposure of the parent drug, saxagliptin. nih.govnih.gov A clinical study involving healthy subjects demonstrated that steady-state administration of rifampicin (600 mg once daily) prior to a single oral dose of saxagliptin resulted in a 76% decrease in the area under the plasma concentration-time curve (AUC) for saxagliptin. nih.govnih.gov

While this induction enhances the conversion of saxagliptin to its primary active metabolite, 5-hydroxy saxagliptin, it also shunts a fraction of the metabolism toward alternative, minor pathways. nih.gov This results in an increased formation of minor metabolites, including dihydroxy derivatives such as M13 and glucuronide conjugates. nih.gov Analysis of urine samples from subjects in the rifampicin interaction study showed a notable increase in the peak area ratios for these minor metabolites compared to when saxagliptin was administered alone. nih.gov Specifically, the formation of several minor dihydroxy metabolites was observed to increase by 2- to 5.5-fold. nih.gov

Metabolite TypeFold-Increase in Formation (with Rifampicin)Method of Detection
Minor Dihydroxy Metabolites (e.g., M13)2- to 5.5-foldLC-MS/MS (Urine Analysis)
Glucuronide Conjugate of SaxagliptinSmall increase (2- to 5.5-fold)LC-MS/MS (Urine Analysis)

Data sourced from a clinical study on the effects of rifampicin on saxagliptin metabolism. nih.gov

Other potent CYP3A4 inducers, such as carbamazepine, dexamethasone, phenobarbital, and phenytoin, have not been studied specifically with saxagliptin but are expected to produce similar effects, potentially decreasing the plasma concentration of saxagliptin and increasing the concentration of its metabolites. europa.eueuropa.eu

Mechanistic Implications of Altered M13 Formation on the Overall Saxagliptin Metabolism Profile

The induction of CYP3A4 by rifampicin alters the balance of saxagliptin's metabolic pathways. The primary mechanistic implication is an acceleration of first-pass metabolism, where a larger fraction of orally administered saxagliptin is converted to its metabolites in the gut wall and liver before reaching systemic circulation. nih.govvulcanchem.com This is evidenced by the sharp drop in saxagliptin's Cmax (53% decrease) and AUC (76% decrease). nih.govnih.gov

The increased generation of minor metabolites like M13 is a direct consequence of the heightened CYP3A4 enzyme activity, which opens up these secondary metabolic routes. nih.gov However, the clinical significance of this shift appears to be minimal. The concentrations of these minor dihydroxy and glucuronide metabolites remain low in comparison to the parent drug and the main active metabolite, 5-hydroxy saxagliptin. nih.gov

Pharmacokinetic ParameterSaxagliptin5-hydroxy saxagliptin (Major Metabolite)Total Active Moieties (Saxagliptin + 5-hydroxy saxagliptin)
Cmax (% Change with Rifampicin) ↓ 53%↑ 39%N/A
AUC (% Change with Rifampicin) ↓ 76%No significant change↓ 27%

Data represents the geometric mean changes in pharmacokinetic parameters of saxagliptin and its major metabolite when co-administered with the CYP3A4 inducer rifampicin. nih.govnih.gov

Research Gaps, Challenges, and Future Directions for Saxagliptin Metabolite M13

Comprehensive Elucidation of Pharmacodynamic Properties of M13

A significant research gap exists regarding the pharmacodynamic profile of M13. Current scientific literature focuses almost exclusively on the DPP-4 inhibitory activity of saxagliptin (B632) and its primary active metabolite, 5-hydroxy saxagliptin (M2). scispace.comnih.gov M13 is consistently categorized as a degradation product or impurity, suggesting it is presumed to be pharmacologically inactive. nih.govresearchgate.net

However, there is a lack of published studies that have systematically evaluated M13 for biological activity. Key unanswered questions include:

Does M13 possess any residual inhibitory activity against DPP-4 or other related enzymes?

Could M13 interact with other biological targets, potentially leading to unforeseen non-glycemic effects?

What is the comparative potency, if any, of M13 relative to saxagliptin and 5-hydroxy saxagliptin?

The absence of this fundamental pharmacodynamic data is a major challenge in fully understanding the complete metabolic and pharmacological profile of saxagliptin. Future research should prioritize the isolation or synthesis of pure M13 to enable comprehensive in vitro binding assays and functional assessments. Such studies are crucial to definitively confirm whether M13 is an inert byproduct or a metabolite with its own distinct, albeit likely weak, pharmacological signature.

Detailed Investigation of Specific Formation Mechanisms and Enzyme Kinetics

The formation of M13 is understood to occur via the intramolecular cyclization of its precursor, 5-hydroxy saxagliptin (M2). This process is analogous to the well-documented degradation of the parent drug, saxagliptin, into its corresponding cyclic amidine (often called SCA or M1). nih.govmdpi.com This conversion is not believed to be primarily enzyme-mediated; rather, it is a thermodynamically favored chemical degradation. Studies have shown that the formation of the parent cyclic amidine can occur in simple buffer solutions without the presence of liver microsomes, supporting a non-enzymatic pathway. nih.gov

Despite this general understanding, specific kinetic data for the M2-to-M13 conversion is scarce. The formation is known to be influenced by several physicochemical factors, as extrapolated from studies on saxagliptin's degradation. mdpi.comresearchgate.net

Table 1: Factors Influencing the Formation of Saxagliptin-Related Cyclic Amidines

FactorEffect on FormationRationale / Notes
pH Formation is accelerated under both acidic and alkaline hydrolytic conditions. nih.govresearchgate.netThe reaction is susceptible to pH changes. Interestingly, in solid dosage forms, the formation of acidic degradation products from excipients can lower the micro-environmental pH, which has been shown to decrease the rate of amidine formation. researchgate.net
Moisture Increased formation in aqueous environments. The presence of water facilitates the intramolecular cyclization and subsequent hydrolysis. Controlling moisture is critical in pharmaceutical formulations.
Temperature Formation is dependent on temperature. mdpi.comHigher temperatures typically increase the rate of chemical degradation reactions.

This table is generated based on data from degradation studies of the parent compound, saxagliptin, which is considered analogous to the formation of M13 from 5-hydroxy saxagliptin.

A primary research challenge is the absence of specific rate constants and a detailed kinetic model for M13 formation under various physiological conditions. Future work should aim to quantify the kinetics of this specific reaction, which would be valuable for predicting the stability of the active M2 metabolite and for developing analytical standards.

Exploration of Potential Chemical Synthesis and Modification Strategies for M13 Analogues

The exploration of chemical synthesis routes for M13 and its analogues is another area with limited public information. The scientific literature on saxagliptin synthesis is primarily focused on maximizing the yield of the parent drug while minimizing or preventing the formation of its cyclic amidine impurity. google.com Strategies to this end have included the use of specific amine-protecting groups, such as the triphenylmethyl (trityl) group, which has been shown to be superior to other protecting groups in reducing the formation of the cyclic amidine byproduct during synthesis. google.com

Despite the lack of dedicated publications on M13 synthesis, related cyclic amidine impurities of saxagliptin are commercially available from chemical suppliers as analytical standards. This indicates that viable, albeit likely proprietary, synthetic methods have been developed. A logical starting point for a targeted synthesis of M13 would be its direct precursor, 5-hydroxy saxagliptin, the synthesis of which (including isotopically labeled versions) has been described. nih.gov

Future research directions in this area include:

The development and publication of a robust, scalable synthesis for M13 to provide sufficient material for comprehensive pharmacological and toxicological evaluation.

Exploration of M13 analogues through chemical modification to probe structure-activity relationships, should any biological activity be discovered.

Addressing this gap is essential for creating the necessary tools (e.g., analytical reference standards, test compounds) to properly investigate the other unresolved questions surrounding M13.

Addressing Unresolved Questions Regarding Precise Structural Characterization and Discrepancies in Literature

While the general structure of M13 as the cyclic amidine of 5-hydroxy saxagliptin is accepted, a complete and unambiguous structural characterization is not fully detailed in the available literature. A key discrepancy is in its nomenclature, with some recent studies designating the analogous amidine from the parent drug as M1, which could cause confusion with older metabolite naming schemes. nih.gov

Modern analytical techniques have been applied to identify and characterize saxagliptin's degradation products, including the class of compounds to which M13 belongs.

Table 2: Analytical Methods and Gaps in the Structural Characterization of M13

Analytical TechniqueApplication in LiteratureUnresolved Questions / Gaps for M13
LC-MS / LC-MS/MS Used extensively to detect and identify degradation products based on mass-to-charge ratio and fragmentation patterns. researchgate.netnih.govWhile MS provides strong evidence for the molecular weight and core structure, it does not definitively resolve stereochemistry.
High-Resolution Mass Spectrometry (HRMS) Provides elemental composition and isotopic distribution, confirming the molecular formula of degradation products. researchgate.netConfirms the addition of a hydroxyl group to the parent cyclic amidine structure but lacks detailed 3D structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Not specifically reported for M13.The absence of published 1D (¹H, ¹³C) and 2D NMR data for M13 represents a significant gap. NMR is the gold standard for unambiguous confirmation of chemical structure, including stereoisomerism. nih.govnih.gov

The primary challenge is the lack of publicly available, detailed spectroscopic data, particularly from NMR. Such data would be essential to formally confirm the covalent structure, assign all atoms, and resolve the precise stereochemistry of the M13 molecule. Future work should focus on isolating or synthesizing a pure M13 standard and subjecting it to comprehensive analysis by HRMS and advanced NMR techniques to publish a complete and unambiguous structural characterization, thereby resolving any residual uncertainties and standardizing its identity for future research.

Q & A

Q. What experimental approaches clarify M13’s role in saxagliptin-associated cardiovascular outcomes?

  • Methodological Answer : Use longitudinal cohort studies with stratified analysis by M13 exposure quartiles. Apply Mendelian randomization to link CYP3A4 genetic variants to M13 levels and cardiovascular endpoints. Combine EHR data with PK/PD modeling to isolate metabolite-specific effects .

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